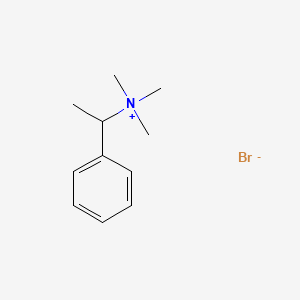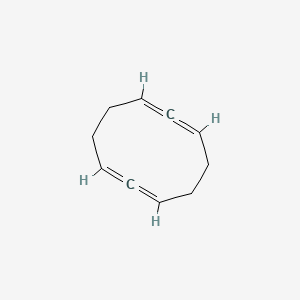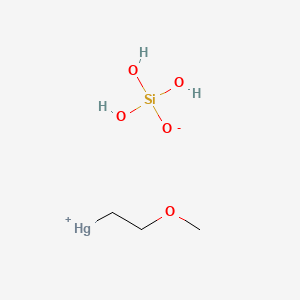
Methoxyethylmercury silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxyethylmercury silicate is an organomercury compound that combines the properties of mercury with those of silicates. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. The presence of both mercury and silicate components gives it distinct characteristics that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methoxyethylmercury silicate typically involves the reaction of methoxyethylmercury chloride with a silicate precursor under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Methoxyethylmercury silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyethylmercury oxide and silicate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding mercury and silicate components.
Substitution: The methoxyethyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include methoxyethylmercury oxide, various silicate derivatives, and substituted organomercury compounds.
科学研究应用
Methoxyethylmercury silicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying mercury toxicity.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of specialized materials and as an additive in certain industrial processes.
作用机制
The mechanism of action of methoxyethylmercury silicate involves its interaction with cellular components, particularly proteins and enzymes. The mercury component binds to thiol groups in proteins, leading to the inhibition of enzymatic activity and disruption of cellular functions. The silicate component may also interact with cellular membranes, affecting their stability and function.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound known for its toxicity and environmental impact.
Phenylmercury: Used in various industrial applications and known for its antimicrobial properties.
Ethylmercury: Commonly used in medical applications, particularly as a preservative in vaccines.
Uniqueness
Methoxyethylmercury silicate is unique due to its combination of mercury and silicate components, which gives it distinct chemical and physical properties
属性
CAS 编号 |
22577-66-8 |
|---|---|
分子式 |
C3H10HgO5Si |
分子量 |
354.79 g/mol |
IUPAC 名称 |
2-methoxyethylmercury(1+);trihydroxy(oxido)silane |
InChI |
InChI=1S/C3H7O.Hg.H3O4Si/c1-3-4-2;;1-5(2,3)4/h1,3H2,2H3;;1-3H/q;+1;-1 |
InChI 键 |
OBJSERXHTZNJCR-UHFFFAOYSA-N |
规范 SMILES |
COCC[Hg+].O[Si](O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
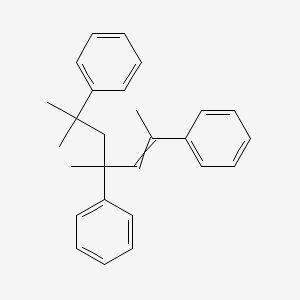


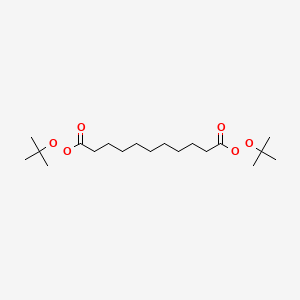
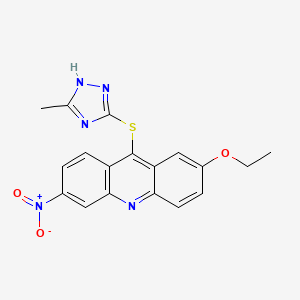

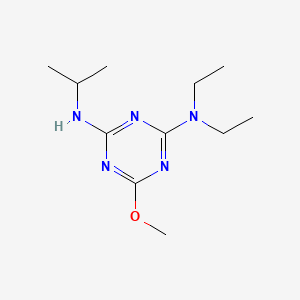
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


